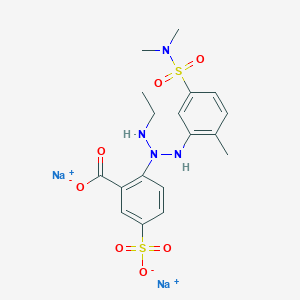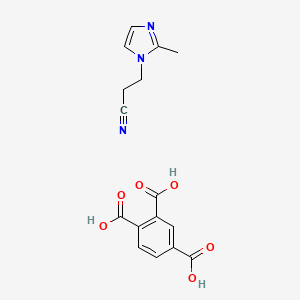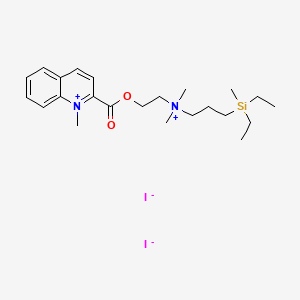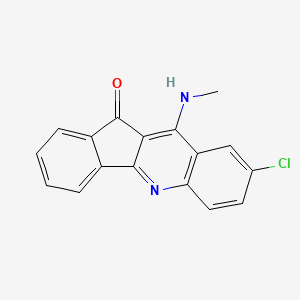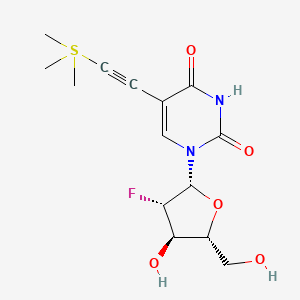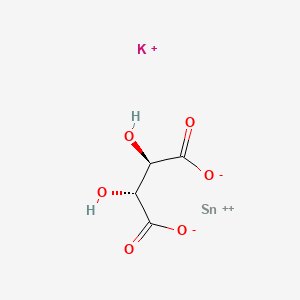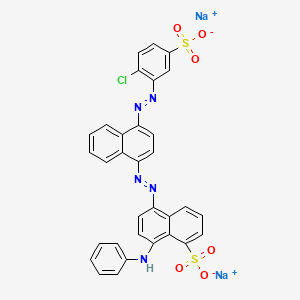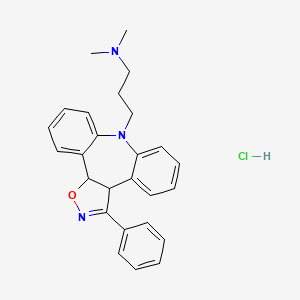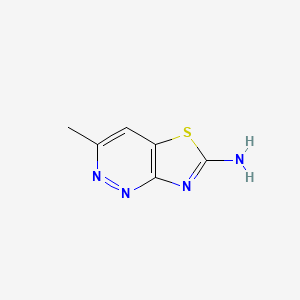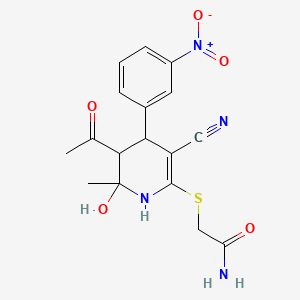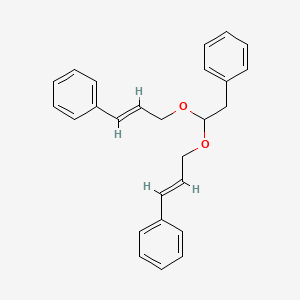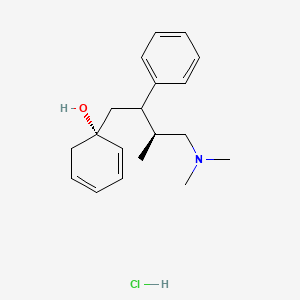
Einecs 238-871-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 238-871-6, also known as silicon dioxide, is a naturally occurring compound found in various forms such as quartz, sand, and flint. It is one of the most abundant materials on Earth and is widely used in numerous industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: Silicon dioxide can be synthesized through several methods, including:
Thermal Oxidation: Silicon is heated in the presence of oxygen to form silicon dioxide.
Chemical Vapor Deposition: Silicon compounds are decomposed at high temperatures to deposit silicon dioxide on a substrate.
Sol-Gel Process: A solution of silicon alkoxide is hydrolyzed and polymerized to form a gel, which is then dried and calcined to produce silicon dioxide.
Industrial Production Methods: In industrial settings, silicon dioxide is primarily produced through the thermal oxidation of silicon or the precipitation of silicon dioxide from sodium silicate solutions. These methods ensure high purity and large-scale production suitable for various applications.
Types of Reactions:
Oxidation: Silicon dioxide can undergo oxidation reactions to form silicates.
Reduction: It can be reduced to silicon using reducing agents like carbon at high temperatures.
Substitution: Silicon dioxide can react with hydrofluoric acid to form silicon tetrafluoride and water.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Carbon or other reducing agents at temperatures above 1500°C.
Substitution: Hydrofluoric acid at room temperature.
Major Products:
Silicates: Formed through oxidation reactions.
Silicon: Produced by reduction.
Silicon Tetrafluoride: Formed through substitution reactions with hydrofluoric acid.
科学研究应用
Silicon dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst support and in chromatography.
Biology: Employed in the preparation of biosensors and as a component in drug delivery systems.
Medicine: Utilized in dental materials and as an excipient in pharmaceuticals.
Industry: Widely used in the production of glass, ceramics, and as a filler in rubber and plastics.
作用机制
The effects of silicon dioxide are primarily physical rather than chemical. In biological systems, it acts as a carrier for drugs or as a structural component in implants. Its inert nature and high surface area make it an excellent material for various applications.
相似化合物的比较
Aluminum Oxide (Einecs 215-691-6): Similar in its use as a catalyst support and in ceramics.
Titanium Dioxide (Einecs 236-675-5): Used in pigments and as a photocatalyst.
Zinc Oxide (Einecs 215-222-5): Employed in rubber manufacturing and as a sunscreen ingredient.
Uniqueness: Silicon dioxide’s abundance, versatility, and inert nature make it unique compared to other oxides. Its wide range of applications and ease of production further distinguish it from similar compounds.
属性
CAS 编号 |
14804-73-0 |
|---|---|
分子式 |
C19H28ClNO |
分子量 |
321.9 g/mol |
IUPAC 名称 |
(1R)-1-[(3S)-4-(dimethylamino)-3-methyl-2-phenylbutyl]cyclohexa-2,4-dien-1-ol;hydrochloride |
InChI |
InChI=1S/C19H27NO.ClH/c1-16(15-20(2)3)18(17-10-6-4-7-11-17)14-19(21)12-8-5-9-13-19;/h4-12,16,18,21H,13-15H2,1-3H3;1H/t16-,18?,19-;/m1./s1 |
InChI 键 |
AONDTVDUMJPZRY-FFIXONDLSA-N |
手性 SMILES |
C[C@H](CN(C)C)C(C[C@@]1(CC=CC=C1)O)C2=CC=CC=C2.Cl |
规范 SMILES |
CC(CN(C)C)C(CC1(CC=CC=C1)O)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


